molecular formula C7H8O3 B12528083 (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one CAS No. 862374-39-8

(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one

Cat. No.: B12528083
CAS No.: 862374-39-8
M. Wt: 140.14 g/mol
InChI Key: QGCNCGSRFBFUNY-RITPCOANSA-N
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Description

(1S,6S)-3,9-dioxabicyclo[421]non-7-en-4-one is a bicyclic organic compound with a unique structure that includes two oxygen atoms and a double bond within a nine-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of a diene with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced catalytic systems and automated processes can further improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one is unique due to its specific arrangement of oxygen atoms and the presence of a double bond within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

862374-39-8

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one

InChI

InChI=1S/C7H8O3/c8-7-3-5-1-2-6(10-5)4-9-7/h1-2,5-6H,3-4H2/t5-,6+/m1/s1

InChI Key

QGCNCGSRFBFUNY-RITPCOANSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H](O2)COC1=O

Canonical SMILES

C1C2C=CC(O2)COC1=O

Origin of Product

United States

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